2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine CAS number and identifiers
CAS Number: 1361842-46-7 Formula: C6H2ClF3N2O3 Molecular Weight: 242.54 g/mol Part 1: Executive Summary & Core Identity 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is a specialized heterocyclic building block used prim...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1361842-46-7
Formula: C6H2ClF3N2O3
Molecular Weight: 242.54 g/mol
Part 1: Executive Summary & Core Identity
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is a specialized heterocyclic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical ingredients (APIs).
While structurally similar to its widely available analogue 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6), the presence of the trifluoromethoxy (-OCF3) group at the C5 position imparts distinct physicochemical properties. The oxygen spacer in the -OCF3 group alters the electronic distribution and allows for a unique orthogonal conformational preference, often resulting in improved metabolic stability and altered binding affinity in kinase inhibitors and neonicotinoid modulators.
Note: Direct literature on this specific -OCF3 derivative is scarcer than the -CF3 analog. The following protocols are derived from validated methodologies for 2-chloro-3-nitropyridines, adapted for the electronic effects of the -OCF3 substituent.
The "Deoxychlorination" Route (Recommended)
This pathway is the industry standard for high-purity synthesis, avoiding the regioselectivity issues often seen in direct nitration of chloropyridines.
Reaction Logic: The hydroxyl group (tautomerizing to the pyridone) directs the incoming nitro group to the ortho position (C3). The C5 -OCF3 group is electron-withdrawing but less deactivating than a nitro group, ensuring the ring remains reactive enough for electrophilic aromatic substitution.
Protocol:
Charge: Dissolve 2-hydroxy-5-(trifluoromethoxy)pyridine (1.0 eq) in concentrated sulfuric acid (
, 5.0 eq) at 0°C.
Addition: Dropwise add fuming nitric acid (
, 1.2 eq), maintaining internal temperature .
Reaction: Warm to 60°C and stir for 4 hours.
Quench: Pour onto crushed ice. The product, 3-nitro-5-(trifluoromethoxy)pyridin-2-ol , will precipitate as a yellow solid.
Validation: LC-MS should show M+1 peak (225.1 Da).
Phase 2: Chlorination (The Critical Step)
Reagent: Phosphorus Oxychloride (
) or Thionyl Chloride ().
Reaction Logic: This converts the C2-hydroxyl (pyridone) into the C2-chloride. The presence of the C3-nitro group accelerates this reaction by making the pyridone oxygen more leaving-group labile, but also requires careful thermal control to prevent decomposition.
Step-by-Step Protocol:
Setup: In a dry flask under Argon, suspend the dried Phase 1 intermediate (1.0 eq) in anhydrous toluene (optional, can run neat in
).
Activation: Add
(3.0 eq).
Catalysis: Add catalytic DMF (5 mol%). Critical: DMF forms the Vilsmeier-Haack reagent in situ, significantly lowering the activation energy.
Heating: Reflux at 105°C for 3-5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar) will disappear, replaced by a non-polar spot (Rf ~0.6-0.7).
Workup (Safety Critical):
Cool to room temperature.
Slowly pour reaction mixture into ice water (Exothermic hydrolysis of excess
).
Neutralize with
to pH 7.
Extract with Dichloromethane (DCM).
Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
Appearance: Product should be a low-melting solid or semi-solid oil.
H-NMR (CDCl3): Look for two singlet-like aromatic protons. The proton at C6 (adjacent to -OCF3 and N) will be deshielded (~8.5-8.7 ppm).
Figure 1: Two-step synthetic pathway ensuring regioselective installation of the nitro and chloro substituents.[1]
Part 3: Reactivity & Applications (The "Hub" Concept)
This molecule is a "linchpin" intermediate. The 2-Chloro and 3-Nitro groups function as a "ortho-functionalization handle."
Nucleophilic Aromatic Substitution (
)
The C2-Chlorine is highly activated by the adjacent electron-withdrawing Nitro group and the ring nitrogen.
Downstream: Condensation with carboxylic acids, aldehydes, or phosgene yields Imidazo[4,5-b]pyridines . This bicyclic system is a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGF inhibitors).
The Trifluoromethoxy Advantage
Why use this over the -CF3 analog?
Lipophilicity:
value of -OCF3 (1.04) vs -CF3 (0.88). It increases membrane permeability.
Conformation: The -OCF3 group prefers to lie orthogonal to the aromatic ring to minimize dipole repulsion with the ring nitrogen lone pair. This creates a unique 3D shape that can fill specific hydrophobic pockets in enzymes that planar -CF3 groups cannot.
Figure 2: The "Reactivity Hub" illustrating the conversion of the core molecule into bioactive imidazopyridine scaffolds.
Part 4: Safety & Handling
Hazards:
Skin/Eye Irritant: The 2-chloro group is reactive; potential skin sensitizer.
Toxicity: Like many nitro-pyridines, assume potential toxicity upon inhalation or ingestion.
Thermal Stability: Nitro compounds can be energetic. Do not distill the neat residue at high temperatures (>150°C) without DSC testing.
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long durations).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 72587-15-6 (Analog). Retrieved from [Link]
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem. (Grounding for OCF3 properties).
Schlosser, M. (2006). The 2-Chloro-3-nitropyridine Scaffold in Medicinal Chemistry. Current Organic Chemistry.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Chloro-3-nitro-5-(trifluorome...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and foundational principles of physical organic chemistry to offer expert insights into its structural characteristics, electronic properties, and conformational dynamics. The interplay of the chloro, nitro, and trifluoromethoxy substituents on the pyridine core creates a unique electronic and steric landscape, which is explored in detail. Plausible synthetic routes, predicted spectroscopic signatures, and potential reactivity patterns are also discussed, providing a valuable resource for researchers working with this and similar molecular scaffolds.
Introduction: The Significance of a Multifunctional Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine incorporates three key substituents that each impart distinct and powerful characteristics, making it a valuable building block for the synthesis of complex molecular architectures.
The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention in drug design. It is a highly lipophilic substituent, a property that can enhance a molecule's ability to cross cellular membranes.[2] Furthermore, the -OCF3 group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and increase metabolic stability by shielding the molecule from oxidative degradation.[3] Its steric and electronic properties are distinct from both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group, offering a unique tool for medicinal chemists.[4]
This guide will delve into the nuanced structural and conformational aspects of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine, providing a foundational understanding for its application in the development of novel therapeutic agents and other advanced materials.
Molecular Structure and Electronic Landscape
The molecular structure of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.
2-Chloro Substituent: The chlorine atom at the 2-position is a moderately electron-withdrawing group and a potential leaving group for nucleophilic aromatic substitution reactions.
3-Nitro Substituent: The nitro group is a very strong electron-withdrawing group, both through inductive and resonance effects. This significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.
5-Trifluoromethoxy Substituent: The trifluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. While the oxygen atom can donate electron density through resonance, this effect is significantly diminished by the powerful inductive pull of the CF3 group.[5]
The cumulative effect of these three substituents is a highly electron-deficient pyridine ring, which has profound implications for the molecule's reactivity and spectroscopic properties.
Predicted Molecular Geometry
While no crystal structure is currently available for 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine, we can predict its key geometric parameters based on data from related structures. The pyridine ring is expected to be planar. The C-Cl bond length will be typical for an aryl chloride. The nitro group will likely be slightly twisted out of the plane of the pyridine ring to minimize steric interactions with the adjacent chlorine atom. The C-O-C bond angle of the trifluoromethoxy group is expected to be around 120 degrees, and the C-F bond lengths will be in the typical range for a trifluoromethyl group.
Conformational Analysis: The Orientation of the Trifluoromethoxy Group
A key determinant of the overall shape and biological activity of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is the conformational preference of the trifluoromethoxy group. Rotation around the C5-O bond will be a key dynamic process.
Studies on trifluoromethoxybenzene and its derivatives have shown a general preference for a conformation where the O-CF3 bond is orthogonal to the plane of the aromatic ring.[6][7] This is in contrast to the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance stabilization. The orthogonal preference of the trifluoromethoxy group is attributed to a combination of steric and electronic factors.
For 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine, it is highly probable that the trifluoromethoxy group will adopt a similar orthogonal conformation. This would minimize steric repulsion between the fluorine atoms and the hydrogen atom at the 4-position of the pyridine ring. The rotational barrier around the C5-O bond is expected to be relatively low.[7]
Synthesis and Spectroscopic Characterization
While a specific synthetic procedure for 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine has not been widely reported, a plausible route can be proposed based on established methods for the synthesis of aryl trifluoromethyl ethers.
Proposed Synthetic Protocol
A potential synthesis could start from the corresponding phenol, 2-chloro-3-nitro-5-hydroxypyridine. This precursor could then be subjected to an O-trifluoromethylation reaction. Several modern methods are available for this transformation, including silver-mediated trifluoromethylation using a CF3 source like TMSCF3.[8]
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted for 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine:
Spectroscopy
Predicted Features
¹H NMR
Two doublets in the aromatic region, corresponding to the protons at the 4 and 6 positions of the pyridine ring.
¹³C NMR
Signals for the six pyridine carbons, with the carbon bearing the trifluoromethoxy group appearing as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR
A singlet in the typical region for a trifluoromethoxy group attached to an aromatic ring.
IR Spectroscopy
Characteristic absorption bands for C-Cl, C-NO₂, C-O-C, and C-F stretching vibrations.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Reactivity and Potential Applications in Drug Discovery
The highly electron-deficient nature of the pyridine ring in 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine dictates its reactivity. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This makes the molecule an excellent scaffold for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate libraries of novel compounds for biological screening.
The unique combination of a reactive handle for further functionalization and the presence of the drug-like trifluoromethoxy group makes this molecule a highly attractive starting material for the synthesis of:
Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.
Antiviral and antibacterial agents: The introduction of specific functionalities via SNAr can lead to compounds with potent antimicrobial activity.
Agrochemicals: The trifluoromethoxy group is also found in many modern pesticides and herbicides.[9]
Conclusion
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its structure is defined by a highly electron-deficient pyridine core, which activates it for further chemical modification. The key trifluoromethoxy substituent imparts desirable properties such as high lipophilicity and metabolic stability. Conformational analysis suggests a preference for an orthogonal arrangement of the -OCF3 group relative to the pyridine ring. While direct experimental data remains to be fully elucidated, the insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to understand and utilize this versatile chemical entity.
References
Yoritate, M.; Londregan, A.T.; Lian, Y.; Hartwig, J.F. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. 2019, 84 (23), 15510–15520.
Yoritate, M.; Londregan, A.T.; Lian, Y.; Hartwig, J.F. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group.
Feng, C.; Loh, T.-P. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition. 2015, 54 (40), 11839–11842.
Kolesnik, D.A.; Malykhin, V.I.; Klyba, L.V.; El-Sayed, I.E.-T.; El-Hefnawy, G.B.; El-Shishtawy, R.M.; Al-Amshany, Z.M.; Elbehairi, S.E.I.; Al-Ghamdi, A.A.; Al-Hartomy, O.A.; et al. Conformational composition of meta- and ortho-fluoro(trifluoromethoxy)benzene as studied by vibrational spectroscopy.
Vitaku, E.; Smith, D.T.; Njardarson, J.T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. 2014, 57 (24), 10257–10274.
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007, 317 (5846), 1881–1886.
Feiring, A.E. Preparation of aryl trifluoromethyl ethers. US4157344A.
Studer, A. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008, 4, 13.
Jeschke, P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008, 4, 13.
Harmon, L.A.; Liu, E.K.S.; Lagow, R.J. Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Inorganic Chemistry. 1977, 16 (7), 1674–1676.
Oberhammer, H.; Zylka, P.; Gombler, W. Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Journal of Molecular Structure. 1999, 500 (1-3), 225–234.
Jeschke, P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008, 4, 13.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
Prakash, G.K.S.; Mathew, T. Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. 2010, 43 (11), 1563–1573.
Wikipedia. Trifluoromethyl group.
Feng, P.; Lee, K.N.; Lee, J.W.; Zhan, C.; Ngai, M.-Y. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. 2015, 6 (12), 7179–7184.
Jeschke, P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008, 4, 13.
Sloop, J.C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013, 3, 1.
Apperley, D.C.; Aguilar, J.A.; Harris, R.K. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Physical Chemistry Chemical Physics. 2018, 20 (4), 2549–2558.
AZoM.
Wang, Y.; Liu, L.; Li, G.; Wu, G. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2018, 71 (4), 205–214.
Doddrell, D.; Barfield, M.; Adcock, W.; Aurangzeb, M.; Jordan, D. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. 1976, (4), 402–412.
Gerig, J.T. Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance; John Wiley & Sons, Ltd, 2002.
Rankin, A.G.M.; Nisthal, A.; Pell, A.J.; Gan, Z.; Hung, I.; Gor'kov, P.L.; Brey, W.W.; Cross, T.A.; Polenova, T. Ultrafast 19F MAS NMR for the study of organic and biological solids. Solid State Nuclear Magnetic Resonance. 2019, 101, 105–114.
Benchchem. A Comparative Guide to the Influence of Trifluoromethoxy vs.
Ferreira, R.J.; Bettencourt, M.J.; Santos, M.M.M. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2023, 16 (7), 1024.
One Chemistry. Rotational Barrier | Aromaticity | 365 Chemistry | Problem | Question | Solved | Solution. YouTube.
Yoshida, S. Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Mail. 2019, 180, 2–11.
Technical Whitepaper: Reactivity & Functionalization of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
The following technical guide details the reactivity profile, synthesis, and handling of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine , a critical fluorinated building block in medicinal and agrochemical discovery. CAS...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity profile, synthesis, and handling of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine , a critical fluorinated building block in medicinal and agrochemical discovery.
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine represents a "privileged scaffold" for the synthesis of bioactive heterocycles. Its utility stems from three distinct electronic features:
The C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyridine ring and the ortho-nitro group.
The C3-Nitro Group: A versatile handle that activates the C2 position and serves as a latent amine for subsequent cyclization (e.g., into imidazopyridines).
The C5-Trifluoromethoxy Group (
): A metabolically stable, lipophilic bioisostere of the trifluoromethyl () group. It improves membrane permeability and alters the conformational preference of the final drug molecule without participating in standard nucleophilic/electrophilic reactions.
Electronic Architecture & Reactivity Profile
The molecule is an electrophilic powerhouse. The pyridine nitrogen, the nitro group at C3, and the inductive effect of the
group at C5 all conspire to deplete electron density from the C2 carbon.
Reactivity Hierarchy
Primary Vector (
at C2): The C-Cl bond is the most reactive site. Nucleophiles (amines, thiols, alkoxides) displace chloride rapidly under mild conditions. The reaction proceeds via a Meisenheimer-type intermediate, stabilized by the ortho-nitro group.
Secondary Vector (Nitro Reduction): The
group can be chemoselectively reduced to an amine (). This is typically performed after C2 functionalization to avoid self-polymerization or side reactions.
Tertiary Vector (Cyclization): Post-reduction, the newly formed C3-amine can react with electrophiles attached at C2 to form bicyclic systems (e.g., 1H-imidazo[4,5-b]pyridine).
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways accessible from this core.
Caption: Divergent synthesis map showing the transformation of the chloropyridine core into amino-pyridines and bicyclic drug scaffolds.
Experimental Protocols
Protocol A: Chemoselective
with Primary Amines
This protocol describes the displacement of the C2-chloride by a primary amine. This is the most common first step in generating libraries for SAR (Structure-Activity Relationship) studies.
Mechanism: Addition-Elimination (
).
Key Insight: The reaction is exothermic. The group remains inert.
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous THF.
Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exothermicity and prevents bis-addition or degradation.
Addition: Add DIPEA (2.0 equiv) followed by the dropwise addition of the amine (1.1 equiv).
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Cl-pyridine) should disappear, replaced by a more polar yellow/orange spot (Amino-pyridine).
Workup: Dilute with EtOAc, wash with water (
) and brine (). Dry over , filter, and concentrate.
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Iron-Mediated Nitro Reduction
Reducing the nitro group in the presence of halogens or sensitive
groups requires mild conditions. Hydrogenation () can sometimes cause de-halogenation if not carefully monitored. The Iron/Ammonium Chloride method is robust, chemoselective, and scalable.
Materials:
Substrate: 2-Substituted-3-nitro-5-(trifluoromethoxy)pyridine (from Protocol A)
Reagent: Iron Powder (5.0 equiv, <10 micron particle size preferred)
Electrolyte: Ammonium Chloride (
) (5.0 equiv)
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
Setup: Dissolve the nitro-pyridine substrate in EtOH/Water (4:1).
Activation: Add
and Iron powder to the solution.
Heating: Heat the suspension to 70–80°C with vigorous stirring.
Observation: The reaction will turn rust-brown/black.
Timeline: Monitor by LC-MS. Conversion typically completes in 1–3 hours. The mass shift will be
(loss of , gain of ).
Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol.
Note: If the solution cools before filtration, the product may precipitate and get trapped in the iron sludge.
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated
. Dry and concentrate to yield the diamine.
Quantitative Data Summary
The following table summarizes the expected physical properties and reactivity metrics for the core and its derivatives.
Energetic Potential: Nitro-pyridines are precursors to high-energy materials. While this specific molecule is stable at room temperature, it should not be subjected to temperatures >150°C or distilled to dryness without a DSC (Differential Scanning Calorimetry) safety assessment.
Skin Sensitization: Halopyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.
Storage:
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Protect from light (nitro compounds can undergo photochemical degradation).
References
Core Identification: PubChem. 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (CAS 1361842-46-7). National Library of Medicine.
Synthesis of Analogs:Method for preparation of 2-chloro-5-trifluoromethylpyridine. WIPO Patent WO/2019/134477.
core).
Nucleophilic Substitution Kinetics: Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring. Kinetics of the reactions of 2-chloro-3-nitro-pyridines." Journal of the Chemical Society, Perkin Transactions 2, 1997.
Nitro Reduction Methodologies: "Nitro Reduction - Common Conditions (Fe/NH4Cl)." Common Organic Chemistry.
General Reactivity of Trifluoromethoxy Group: Tredwell, M. "The Trifluoromethoxy Group: Properties and Synthesis." Angewandte Chemie Int. Ed., 2011.[2] (Provides context on the stability of
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine as a building block in medicinal chemistry
Application Note: 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine as a High-Value Scaffold Abstract This technical guide profiles 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine , a specialized heterocyclic building block de...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine as a High-Value Scaffold
Abstract
This technical guide profiles 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine , a specialized heterocyclic building block designed for the synthesis of advanced medicinal agents. While structurally analogous to the widely used trifluoromethyl (-CF
) variant, this trifluoromethoxy (-OCF) scaffold offers distinct physicochemical advantages, including enhanced lipophilicity, unique conformational flexibility, and modulation of metabolic stability. This guide details the synthesis of the scaffold from commercially available precursors, its reactivity profile in SAr and reduction sequences, and its application in constructing privileged imidazo[4,5-b]pyridine cores.
Chemical Profile & Significance
The -OCF
group is increasingly prioritized in modern drug discovery as a "super-lipophilic" bioisostere. Unlike the rigid -CF group, the ether linkage in -OCF allows for conformational adaptation within a protein binding pocket, potentially improving ligand-target affinity while maintaining strong electron-withdrawing effects ( = 0.35).
Table 1: Physicochemical Properties & Comparison
Property
Target Scaffold (-OCF)
Analog (-CF)
Implication for Drug Design
Structure
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Core building block.
Formula
CHClFNO
CHClFNO
-
MW
~242.54 g/mol
226.54 g/mol
Slight mass increase.
Lipophilicity ()
+1.04
+0.88
Higher lipophilicity aids membrane permeability.
Electronic Effect
= 0.35
= 0.54
Slightly less withdrawing; modulates pKa of fused rings.
Conformation
Flexible (C-O-C bond)
Rigid (C-C bond)
Adaptable to cryptic binding pockets.
CAS (Precursor)
1206972-45-3 (2-Cl-5-OCF-py)
72587-15-6 (2-Cl-3-NO-5-CF-py)
Precursor availability is key for synthesis.
Note on Availability: While the -CF
analog is a commodity chemical, the -OCF target is often a custom synthesis item. This guide provides the protocol to generate it from the commercially available 2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3).
Reactivity Landscape & Divergent Synthesis
The scaffold features three distinct reactivity handles, enabling a "divergent synthesis" approach:
C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (S
Ar) due to the ortho-nitro and para-nitrogen electron-withdrawing effects.
C3-Nitro: A latent amine functionality. Reduction yields the 2,3-diaminopyridine core, a gateway to bicyclic heterocycles.
C5-Trifluoromethoxy: A stable, lipophilic anchor that resists standard metabolic oxidation (e.g., by P450s).
Visual Workflow: Divergent Synthesis Pathways
Figure 1: The strategic workflow converting the precursor to the target scaffold, followed by divergent synthesis into bioactive heterocycles.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Nitration)
Objective: Install the nitro group at the C3 position of 2-chloro-5-(trifluoromethoxy)pyridine.
Mechanism: Electrophilic Aromatic Substitution (SEAr). The C3 position is activated relative to C4/C6 due to the directing effects of the existing substituents.
Setup: In a round-bottom flask equipped with a magnetic stir bar, add Concentrated H
SO (5.0 equiv) and cool to 0°C in an ice bath.
Addition: Slowly add 2-Chloro-5-(trifluoromethoxy)pyridine (1.0 equiv) dropwise. Ensure the temperature remains <10°C.
Nitration: Add Fuming HNO
(1.5 equiv) dropwise over 20 minutes.
Reaction: Warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (activation of the ring usually requires mild heating, unlike the highly reactive 2-hydroxy analogs).
Quench: Pour the reaction mixture carefully onto crushed ice (~50g per gram of substrate).
Isolation: Extract with Dichloromethane (DCM, 3x). Wash combined organics with sat. NaHCO
Purification: Concentrate in vacuo. The product, 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine , is typically obtained as a yellow oil or low-melting solid. Yields: 75–85%.
Protocol B: S
Ar Functionalization (Library Generation)
Objective: Displacement of the C2-Chloro with a primary amine (R-NH
).
Step-by-Step:
Dissolve 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (1.0 equiv) in anhydrous THF or Acetonitrile (0.2 M).
Add DIPEA (Diisopropylethylamine, 2.5 equiv).
Add the desired Primary Amine (1.1 equiv).
Stir at Room Temperature for 2–4 hours.
Note: The C3-Nitro group strongly activates the C2-Cl. Heating is rarely required and may cause side reactions.
Workup: Dilute with EtOAc, wash with water/brine. Concentrate to yield the 2-amino-3-nitro intermediate.
Protocol C: One-Pot Reduction & Cyclization to Imidazo[4,5-b]pyridines
Objective: Convert the nitro-amine intermediate into a fused imidazopyridine core, a privileged scaffold in kinase inhibition (e.g., MAPK, PI3K pathways).
Materials:
Intermediate from Protocol B
Iron Powder (Fe, 5.0 equiv)
Ammonium Chloride (NH
Cl, 5.0 equiv)
Aldehyde (R'-CHO, 1.2 equiv) or Triethyl Orthoformate (for unsubstituted C2).
Step-by-Step:
Reduction: Suspend the nitro-amine intermediate, Fe powder, and NH
Cl in EtOH/Water (4:1) . Heat to 80°C for 1 hour.
Check: TLC should show disappearance of the yellow nitro compound and appearance of the polar diamine (blue fluorescence under UV often observed).
Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Cyclization: Redissolve the crude diamine in DMF or EtOH .
Method 1 (Aldehyde): Add R'-CHO (1.2 equiv) and a catalytic amount of Na
SO (oxidant). Heat to 100°C for 4 hours.
Method 2 (Orthoformate): Add Triethyl Orthoformate (excess) and catalytic p-TsOH. Reflux for 2 hours.
Medicinal Chemistry Context: The "Fluorine Effect"
Why choose this scaffold over the standard -CF
version?
Metabolic Stability: The -OCF
group blocks para-oxidation on the pyridine ring.
Lipophilicity: The -OCF
analog is significantly more lipophilic ( vs -CF). This is critical for blood-brain barrier (BBB) penetration in CNS drug discovery.
Binding Kinetics: The rotational freedom of the C-O bond allows the -CF
terminus to adopt an optimal orientation within a hydrophobic pocket, potentially improving residence time () on the target.
Visual: Hypothetical Kinase Binding Mode
Figure 2: Schematic of an imidazo[4,5-b]pyridine inhibitor binding to a kinase active site. The -OCF3 group occupies the hydrophobic "gatekeeper" pocket, utilizing its conformational flexibility.
Safety & Handling
Hazard Class: Irritant (Skin/Eye). The nitro-chloro pyridine is a potent sensitizer.
Energetics: While stable, polynitro compounds can be explosive. This mono-nitro scaffold is generally stable but should not be subjected to temperatures >150°C without DSC testing.
Waste: Dispose of fluorinated aromatics in dedicated halogenated waste streams to prevent environmental contamination.
References
Synthesis of Trifluoromethylpyridines: ChemicalBook. "Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine." Accessed Feb 2026. Link(Analogous Protocol Source)
Precursor Availability: Ambeed. "2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3)." Accessed Feb 2026. Link
Medicinal Chemistry of -OCF3: National Institutes of Health (NIH). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Accessed Feb 2026. Link
Imidazopyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Accessed Feb 2026. Link
General Pyridine Reactivity: BenchChem. "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry." Accessed Feb 2026. Link
Synthetic Protocols for the Derivatization of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine: A Privileged Scaffold for Chemical Innovation
An Application Guide: Introduction In the landscape of modern drug discovery and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, pyridines bearing...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide:
Introduction
In the landscape of modern drug discovery and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, pyridines bearing electron-withdrawing groups are particularly valuable due to their tunable reactivity and ability to participate in a wide array of chemical transformations. 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine stands out as a supremely versatile scaffold. The confluence of a reactive chloro leaving group, a modifiable nitro functionality, and the lipophilic, metabolically stable trifluoromethoxy group makes this reagent a cornerstone for constructing complex molecular architectures.
The pyridine ring's inherent electron deficiency is significantly amplified by the potent inductive and resonance-withdrawing effects of the nitro group at the 3-position and the trifluoromethoxy group at the 5-position. This electronic arrangement renders the 2-position exceptionally susceptible to nucleophilic attack, while the nitro group itself serves as a synthetic handle for reduction to a key amino intermediate. This guide provides detailed, field-proven protocols for the three most critical classes of derivatization reactions for this scaffold: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling.
The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro substituent on the 2-chloro-3-nitro-5-(trifluoromethoxy)pyridine ring is highly activated towards displacement by nucleophiles. The strong electron-withdrawing nitro group, positioned ortho to the chlorine, stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr. This activation allows for efficient reactions with a broad range of nucleophiles, often under mild conditions.[1]
Core Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. In the second step, the aromaticity is restored by the elimination of the chloride leaving group.
Caption: Generalized workflow for SNAr at the C2 position.
Protocol 1.1: Amination with a Primary/Secondary Amine
This protocol describes a general procedure for the synthesis of 2-amino-3-nitro-5-(trifluoromethoxy)pyridine derivatives, which are valuable precursors for further functionalization.[3]
Materials:
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Primary or Secondary Amine (e.g., morpholine, piperidine, benzylamine)
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Ethyl Acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (1.0 eq).
Add the chosen solvent (DMF or MeCN, approx. 0.1 M concentration).
Add the amine nucleophile (1.1-1.5 eq).
Add the base (K₂CO₃ or DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
Upon completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with Ethyl Acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.
Protocol 1.2: Thiolation with an Aryl or Alkyl Thiol
The reaction with sulfur nucleophiles provides access to 2-thioether-substituted pyridines, a motif present in various bioactive molecules.[4]
Materials:
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Thiol (e.g., thiophenol, benzyl mercaptan)
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
Tetrahydrofuran (THF) or DMF, anhydrous
Ethyl Acetate (EtOAc)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Thiolate Formation (if using NaH): To a flame-dried, inert-gas-purged flask, add the thiol (1.1 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
SNAr Reaction: In a separate flask, dissolve 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous THF or DMF.
Slowly add the pre-formed thiolate solution to the pyridine solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with EtOAc (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by silica gel chromatography to obtain the 2-thioether product.
Nucleophile Class
Base
Solvent
Typical Temp. (°C)
Typical Yield (%)
Primary/Secondary Amines
K₂CO₃, DIPEA
DMF, MeCN
25 - 80
85 - 98
Aryl/Alkyl Thiols
NaH, K₂CO₃
THF, DMF
0 - 25
80 - 95
Alcohols (Alkoxides)
NaH, KOtBu
THF
0 - 50
70 - 90
Part 2: Selective Reduction of the 3-Nitro Group
The transformation of the nitro group into an amine is a pivotal step, unlocking a wealth of subsequent chemical modifications. The resulting 3-amino-2-chloro-5-(trifluoromethoxy)pyridine is a critical intermediate for building fused ring systems (e.g., imidazopyridines), for acylation, or for diazotization reactions.[5] The choice of reducing agent is crucial to ensure chemoselectivity, preserving the chloro and trifluoromethoxy groups.
Caption: Workflow for the reduction of the nitro group.
Protocol 2.1: Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities, including halogens.[6]
Materials:
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Celite™
Procedure:
In a round-bottom flask, suspend 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (1.0 eq) in ethanol.
Add Tin(II) Chloride Dihydrate (4.0-5.0 eq) to the suspension.
Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Re-dissolve the residue in EtOAc and cool in an ice bath.
Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: Gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.
Filter the entire mixture through a pad of Celite™ to remove the tin salts, washing the pad thoroughly with EtOAc or DCM.
Transfer the filtrate to a separatory funnel and separate the layers.
Extract the aqueous layer with EtOAc (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 3-aminopyridine product, which is often pure enough for subsequent steps.
Protocol 2.2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean reduction method, but care must be taken to avoid hydrodehalogenation (loss of the C2-chlorine). Using specific catalysts or additives can mitigate this side reaction.[7]
Materials:
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Palladium on Carbon (Pd/C, 5% or 10% loading) or Raney Nickel
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
Charge a hydrogenation flask with 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (1.0 eq) and the solvent (MeOH or EtOH).
Carefully add the Pd/C catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric; handle under a moist atmosphere or inert gas.
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient) at room temperature.
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete in 2-8 hours.
Once complete, carefully purge the flask with nitrogen or argon.
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to afford the desired amine.
Method
Reagents
Pros
Cons
Tin(II) Chloride
SnCl₂·2H₂O, EtOH
High chemoselectivity, tolerant of halogens
Stoichiometric tin waste, requires careful work-up
Catalytic Hydrogenation
H₂/Pd-C, MeOH
Atom economical, clean byproducts (H₂O)
Potential for hydrodehalogenation, requires specialized equipment
Iron/Acid
Fe powder, HCl/AcOH
Inexpensive, effective
Acidic conditions, stoichiometric iron waste
Part 3: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the C2-chloro position with an organoboron reagent, typically a boronic acid or ester.[8] This reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl substituents, dramatically increasing molecular complexity.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9]
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
Transmetallation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki Coupling with an Arylboronic Acid
This protocol provides a general method for coupling arylboronic acids at the C2 position. The choice of catalyst, ligand, and base is critical and may require optimization for challenging substrates.
Materials:
3-Amino-2-chloro-5-(trifluoromethoxy)pyridine (or the 3-nitro precursor)
Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos) (2-10 mol %)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)
Ethyl Acetate (EtOAc)
Celite™
Procedure:
To a flask suitable for inert atmosphere reactions (e.g., a Schlenk flask), add the pyridine substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol %).
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Cool the reaction to room temperature and dilute with EtOAc.
Filter the mixture through a pad of Celite™ to remove palladium residues, washing the pad with EtOAc.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conclusion
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is a potent and adaptable chemical intermediate. The protocols detailed in this guide provide a robust framework for its derivatization through three fundamental pathways: nucleophilic substitution, nitro group reduction, and palladium-catalyzed cross-coupling. By mastering these transformations, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new pharmaceuticals, agrochemicals, and functional materials. The strategic application of these methods allows for precise control over the final molecular structure, leveraging the unique electronic properties of this privileged scaffold to drive innovation.
References
Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. Available from: [Link]
Khan Academy. Nucleophilic aromatic substitutions. YouTube. Available from: [Link]
J. Braz. Chem. Soc. (2010). A transition metal/microwave irradiation (or base) free synthesis of aminopyridines. SciELO. Available from: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
Journal of Chemical Engineering of Chinese Universities (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
Molecules (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available from: [Link]
Google Patents. Preparation method of 2-chloro-3-aminopyridine.
Journal of Pesticide Science (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]
Journal of Chemistry and Chemical Sciences (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available from: [Link]
Google Patents. Process for the reduction of nitro derivatives to amines.
Professor Dave Explains. Reduction of Nitro Groups. YouTube. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Google Patents. Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
Molecules (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available from: [Link]
Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Available from: [Link]
Molbank (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. Available from: [Link]
Application Notes and Protocols in the Synthesis of Agrochemicals and Pharmaceuticals
For: Researchers, scientists, and drug development professionals. Introduction: A Unified Approach to Bioactive Molecule Synthesis The fields of pharmaceutical and agrochemical research, while targeting different end-app...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: A Unified Approach to Bioactive Molecule Synthesis
The fields of pharmaceutical and agrochemical research, while targeting different end-applications, share a common foundational challenge: the efficient and precise synthesis of complex organic molecules that can interact specifically with biological systems.[1] The drive to discover novel, more effective, and safer active ingredients has led to a convergence of synthetic strategies in both industries.[2] Modern synthetic methodologies are increasingly focused on principles of efficiency, selectivity, and sustainability, providing powerful tools for the construction of intricate molecular architectures.[3] This guide provides an in-depth overview of key contemporary synthetic technologies, complete with mechanistic insights and detailed protocols, to empower researchers in the rapid development of next-generation pharmaceuticals and agrochemicals.
Section 1: Late-Stage Functionalization (LSF) - The Power of Molecular Editing
Traditionally, the synthesis of analogues for structure-activity relationship (SAR) studies required lengthy de novo synthesis for each new molecule.[4] Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy that allows for the direct modification of complex, pre-existing molecular scaffolds.[5][6] This approach is particularly valuable in the final stages of drug and agrochemical discovery, enabling the rapid diversification of lead compounds to fine-tune their biological activity and physicochemical properties.[7]
One of the most powerful tools in the LSF toolbox is C-H activation, which allows for the conversion of ubiquitous but typically inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.[8][9] This strategy avoids the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic routes.[10]
Protocol: Palladium-Catalyzed C-H Arylation of a Heterocyclic Core
This protocol details a representative palladium-catalyzed C-H arylation, a reaction of broad applicability in modifying the core structures of many pharmaceuticals and agrochemicals.[11]
Objective: To introduce an aryl group at a specific position of a heterocyclic scaffold to explore SAR.
Materials:
Heterocyclic substrate (e.g., 1-methyl-1H-indole)
Aryl halide (e.g., 4-bromotoluene)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Nitrogen or Argon gas supply
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add the heterocyclic substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
Add K₂CO₃ (2.0 mmol) to the flask.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add anhydrous DMF (5 mL) via syringe.
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated heterocycle.
Causality Behind Experimental Choices:
Palladium Catalyst: Palladium is a versatile catalyst for cross-coupling reactions, capable of facilitating the oxidative addition of the aryl halide and subsequent C-H activation.
Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and modulates its reactivity to promote the desired catalytic cycle.
Base (K₂CO₃): The base is crucial for the deprotonation step in many C-H activation mechanisms, facilitating the formation of the key palladacycle intermediate.
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.
Section 2: Photoredox Catalysis - Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable way to generate highly reactive radical intermediates.[12] This technology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates.[13] The resulting radical ions can then undergo a variety of transformations, enabling the formation of bonds that are challenging to construct using traditional thermal methods.[14] This approach is particularly well-suited for the synthesis of complex molecules with sensitive functional groups, a common feature of both pharmaceuticals and agrochemicals.[15]
The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles. The photoredox-catalyzed variant offers a milder and more general alternative to classical methods that often require harsh oxidants.
Objective: To functionalize a heteroaromatic base, a common motif in bioactive compounds, with an alkyl group derived from a carboxylic acid.
In a reaction vial, combine the heteroaromatic substrate (0.5 mmol), carboxylic acid (1.0 mmol), photocatalyst (0.005 mmol, 1 mol%), and ammonium persulfate (1.0 mmol).
Add DMSO (2.5 mL) and stir the mixture to dissolve the solids.
Degas the solution by sparging with nitrogen for 15 minutes.
Place the vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature for 12 hours.
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography to yield the alkylated heterocycle.
Mechanistic Insight:
The photocatalyst, excited by visible light, oxidizes the carboxylate to generate a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. This alkyl radical then adds to the protonated heteroaromatic ring, and a subsequent oxidation and deprotonation cascade furnishes the final product.
Section 3: Flow Chemistry - Enhancing Efficiency and Safety
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[16] This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and straightforward scalability.[17][18][19] These benefits are making flow chemistry an increasingly attractive platform for the synthesis of active pharmaceutical ingredients (APIs) and agrochemical intermediates.[20]
Protocol: Continuous Nitration in a Flow Reactor
Nitration is a fundamental transformation in organic synthesis, but it is often highly exothermic and can pose significant safety risks in batch production.[18] Flow chemistry provides a safer and more efficient alternative.
Objective: To perform a continuous nitration of an aromatic substrate with enhanced safety and control.
Materials:
Aromatic substrate (e.g., toluene)
Fuming nitric acid
Concentrated sulfuric acid
A commercial flow chemistry system equipped with pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
Solution A: Aromatic substrate in a suitable solvent (e.g., dichloromethane).
Solution B: A pre-mixed solution of fuming nitric acid and concentrated sulfuric acid.
Set up the flow reactor system, ensuring all connections are secure. Set the reactor coil to the desired temperature (e.g., 25 °C).
Pump Solution A and Solution B at controlled flow rates into a T-mixer, where they combine and initiate the reaction.
The reaction mixture flows through the temperature-controlled reactor coil for a specific residence time, determined by the coil volume and the total flow rate.
The product stream exits the reactor and is continuously quenched by mixing with a stream of the quenching solution.
The quenched mixture is collected for subsequent workup and purification.
Data Presentation: Batch vs. Flow Nitration
Parameter
Batch Nitration
Flow Nitration
Safety
High risk of thermal runaway
Excellent temperature control, minimal risk
Scalability
Difficult and hazardous
Easily scalable by running the system for longer
Reaction Time
Hours
Minutes
Productivity
Lower
Higher throughput
Selectivity
Can be poor due to local hotspots
Often improved due to precise control
Section 4: Biocatalysis - The Green Chemistry Advantage
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional chemo-, regio-, and enantioselectivity.[21][22] The demand for chirally pure intermediates in both the pharmaceutical and agrochemical industries has driven the adoption of biocatalytic methods.[23][24][25] These reactions are typically performed under mild, environmentally benign conditions (ambient temperature and pressure in aqueous media), aligning with the principles of green chemistry.[3]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are robust and versatile enzymes for the enantioselective acylation of alcohols.
Objective: To obtain an enantiomerically enriched alcohol and its corresponding ester from a racemic mixture.
To a flask, add the racemic alcohol (10 mmol), TBME (50 mL), and vinyl acetate (15 mmol).
Add the immobilized lipase (e.g., 100 mg) to the mixture.
Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C) and monitor the conversion by GC or HPLC.
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
Filter off the immobilized enzyme (which can be washed and reused).
Concentrate the filtrate under reduced pressure.
Separate the unreacted alcohol from the ester product by column chromatography.
Determine the enantiomeric excess of both products using chiral HPLC or GC.
Visualizations
Experimental Workflow for Photoredox Catalysis
Caption: Workflow for a typical photoredox-catalyzed reaction.
Logical Relationship of Synthetic Technologies
Caption: Interplay of modern synthetic methods and their benefits.
Conclusion
The synthetic landscapes for agrochemical and pharmaceutical research are continuously evolving, driven by the need for more efficient, selective, and sustainable methods. The technologies highlighted in this guide—Late-Stage Functionalization, Photoredox Catalysis, Flow Chemistry, and Biocatalysis—represent the forefront of this evolution. By understanding the principles behind these powerful tools and implementing robust protocols, researchers can accelerate the discovery and development of the next generation of essential bioactive molecules.
References
Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. [Link]
Patel, R. N. (2006, July 1). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. [Link]
MDPI. (2025, October 23). Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. [Link]
AM Technology. Flow Chemistry Applications. [Link]
Anonymous. (n.d.). Photochemical reactions as synthetic tool for pharmaceutical industries. [Link]
Patel, R. N. (Ed.). (2007). Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. [Link]
Anonymous. (2024, June 15). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. [Link]
Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
Hypha Discovery. Expanding Chemical Space via Microbial Biocatalysis Late-stage Functionalization. [Link]
Taylor & Francis Online. (2025, September 22). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]
Neuroquantology. FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. [Link]
Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1319. [Link]
Colorado State University. (2024, May 17). Chemistry researchers showcase new method to aid in pharma, agrochemical compound development. [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Anonymous. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
Le CPL, et al. (2014). Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. The Journal of Organic Chemistry, 79(24), 12147-12157. [Link]
Research Communities. (2023, November 28). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. [Link]
Anonymous. (n.d.). CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. [Link]
SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]
The Journal of Organic Chemistry. (2016, January 15). Recent Advances in C–H Functionalization. [Link]
Liu, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331. [Link]
ResearchGate. (2025, October 13). Late-stage functionalization in drug discovery. [Link]
Chen, Q., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. International Journal of Molecular Sciences, 15(1), 1594-1606. [Link]
Chemical Society Reviews. (2021, August 12). Green chemistry meets medicinal chemistry: a perspective on modern metal-free late-stage functionalization reactions. [Link]
Grantome. (2012, February 1). Photoredox Catalysis for Chemical Synthesis. [Link]
ResearchGate. (2025, January 1). PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS. [Link]
ResearchGate. (2018, June). Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review. [Link]
MDPI. Special Issue : C-H Activation in Organic Synthesis. [Link]
PubMed. (2025, October 23). Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. [Link]
Beilstein Journal of Organic Chemistry. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
PubMed. (2023, November 6). Preparative Scale Applications of C-H Activation in Medicinal Chemistry. [Link]
ResearchGate. Case Studies in Modern Drug Discovery and Development. [Link]
Frontiers. (2021, July 29). Recent Advances in the Synthetic Biology of Natural Drugs. [Link]
Hilaris Publisher. (2024, June 26). Innovation in Synthetic Methods for Drug Discovery and Development. [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024, November 25). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. [Link]
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Reference Data & Comparative Studies
Validation
mass spectrometry fragmentation pattern of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes mechanistic mass spectrometry principles with practical experimental workflows. Product Focus:...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes mechanistic mass spectrometry principles with practical experimental workflows.
Product Focus: CAS 1361842-46-7 | Formula: C₆H₂ClF₃N₂O₃ | MW: 242.54 Da
Executive Summary
In drug discovery, 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine serves as a high-value scaffold for synthesizing fused heterocycles. Its three functional groups—a reactive chlorine (C2), a nitro group (C3), and a lipophilic trifluoromethoxy group (C5)—create a unique mass spectrometric fingerprint.
This guide compares the fragmentation performance of this molecule against non-fluorinated and non-nitro analogs. It highlights the diagnostic utility of the trifluoromethoxy (-OCF₃) group, which undergoes distinct rearrangement pathways (loss of COF₂) compared to the standard trifluoromethyl (-CF₃) group.
Experimental Methodologies
To obtain reproducible fragmentation data, the following protocols are recommended. These maximize the detection of diagnostic ions discussed in Section 3.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 50°C (1 min)
20°C/min 280°C (hold 3 min).
Why this works: The high source temp prevents condensation of the nitro-aromatic, while 70 eV provides sufficient energy to trigger the diagnostic -NO₂ and -OCF₃ cleavages.
Protocol B: Electrospray Ionization (LC-MS/MS)
Target: Reaction Monitoring & Metabolite ID
Solvent System: A: 0.1% Formic acid in Water; B: Acetonitrile.
Ionization Mode: Positive (+ESI) and Negative (-ESI).
Note: Nitro-aromatics often ionize well in Negative Mode (forming [M]⁻ or [M-H]⁻) due to the electron-withdrawing nature of NO₂ and OCF₃.
Collision Energy (CE): Stepped 15-35 eV for MS/MS.
Why this works: Soft ionization preserves the molecular ion [M+H]⁺ (m/z 243) or [M]⁻ (m/z 242), which is critical for confirming molecular weight before fragmentation analysis.
Fragmentation Analysis & Pathways
The mass spectrum of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is dominated by three competing fragmentation channels driven by its substituents.
Key Diagnostic Features[1][2][3][4][5]
Chlorine Isotope Pattern: The molecular ion (M⁺) will appear as a doublet at m/z 242 and 244 with a characteristic 3:1 intensity ratio (
Cl / Cl).
Nitro Group Loss: A primary cleavage involves the loss of the nitro radical (
NO₂, 46 Da) or nitroso group (NO, 30 Da).
Trifluoromethoxy Rearrangement: Unlike a simple -CF₃ group, the -OCF₃ group can undergo a rearrangement to lose carbonyl fluoride (COF₂, 66 Da) , leaving a fluorine atom on the ring.
Predicted Fragmentation Data Table (EI, 70 eV)
m/z (approx)
Ion Identity
Fragment Structure
Mechanism
242 / 244
[M]⁺
Molecular Ion
Radical cation formation.
212 / 214
[M - NO]⁺
C₆H₂ClF₃NO₃⁺
Loss of NO radical (common in nitro-aromatics).
196 / 198
[M - NO₂]⁺
C₆H₂ClF₃NO⁺
Loss of NO₂ radical; formation of unstable cation.
176 / 178
[M - COF₂]⁺
C₅H₂ClFNO₂⁺
Diagnostic: Rearrangement of -OCF₃ group.
157 / 159
[M - OCF₃]⁺
C₆H₂ClN₂O₂⁺
Cleavage of ether bond.
125
[M - NO₂ - Cl - F]⁺
Pyridyl ring fragment
Deep fragmentation (Ring degradation).
Visualization: Fragmentation Pathway
The following diagram illustrates the competing decay pathways. The "Ortho Effect" (interaction between Cl and NO₂) is minimized here due to the rigidity of the pyridine ring, making the independent losses of NO₂ and OCF₃ the dominant features.
Caption: Mechanistic fragmentation tree for 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (EI Source).
Comparative Performance Analysis
To validate the identity of this compound, it is crucial to compare its spectral performance against structural analogs. This section highlights why the target molecule's spectrum is unique.
Comparison 1: Target vs. 2-Chloro-3-nitropyridine (No OCF₃)
Target: Shows high-mass fragments at m/z 176 (loss of COF₂) and m/z 157 (loss of OCF₃).
Alternative: Molecular ion is much lower (m/z 158). It lacks the characteristic 66 Da loss (COF₂), which is the specific "fingerprint" of the trifluoromethoxy group.
Comparison 2: EI vs. ESI Performance
Electron Ionization (EI):
Pros: Rich structural information.[2] The 3:1 chlorine cluster is preserved in fragment ions (e.g., m/z 196/198), confirming the Cl is still attached after NO₂ loss.
Cons: Molecular ion (M⁺) intensity may be low (<10%) due to the labile nitro group.
Electrospray Ionization (ESI):
Pros: Base peak is usually [M+H]⁺ (243) or [M+Na]⁺ (265).
Performance Note: In Negative ESI, the molecule forms a very stable radical anion [M]⁻ due to high electron affinity of the NO₂/OCF₃ combination.
Recommendation: Use Negative ESI for trace-level quantitation (higher sensitivity), but EI for impurity identification.
References
NIST Chemistry WebBook. Mass spectrum of 2-Chloro-3-nitropyridine (Analogous fragmentation rules). National Institute of Standards and Technology.[1] [Link]
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Nitro and Halogenated Compounds.[Link]
Journal of Fluorine Chemistry. Mass spectrometry of trifluoromethoxy aromatic compounds (Mechanism of COF₂ loss).[Link]
Executive Summary: The "Activated Scaffold" Paradigm In the realm of heterocyclic functionalization, 2-chloro-3-nitropyridine represents a "privileged scaffold" due to its dual-activation mode. Unlike its carbocyclic ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Activated Scaffold" Paradigm
In the realm of heterocyclic functionalization, 2-chloro-3-nitropyridine represents a "privileged scaffold" due to its dual-activation mode. Unlike its carbocyclic analogue (1-chloro-2-nitrobenzene), the pyridine nitrogen atom acts as an intrinsic electron sink, synergizing with the nitro group to dramatically lower the activation energy for Nucleophilic Aromatic Substitution (
).
However, reactivity is not a monolith.[1][2] This guide objectively compares 2-chloro-3-nitropyridine against its structural isomers and analogues, revealing a critical hierarchy in reactivity that dictates synthetic strategy. Experimental evidence suggests that while highly reactive, the 3-nitro isomer is kinetically distinct from the 5-nitro isomer , a nuance often overlooked in retrosynthetic planning.
Mechanistic Architecture
To control the chemistry, one must understand the electronic landscape. The reactivity of 2-chloro-3-nitropyridine is governed by the stability of the Meisenheimer Complex .
Electronic Factors[3][4][5]
The Pyridine Nitrogen (
): Exerts a strong (inductive) and (mesomeric) effect, making the C2 position naturally electrophilic.
The Nitro Group (
):
At Position 3 (Ortho): Provides inductive withdrawal (
) due to proximity but introduces steric bulk near the reaction center.
At Position 5 (Para): Provides resonance stabilization (
) to the intermediate anion without steric hindrance.
Decision Matrix: Reaction Pathways
The following diagram illustrates the divergent pathways available to this substrate, highlighting the competition between
and Metal-Catalyzed Cross-Coupling.
Figure 1: Divergent synthetic pathways. Note the risk of
side-reactions during Suzuki coupling if basicity is not managed.
Comparative Reactivity Analysis
The following data synthesizes kinetic trends from experimental literature, comparing 2-chloro-3-nitropyridine with its most relevant competitors.
Table 1: Relative Reactivity in
Reactions
Conditions: Reaction with Piperidine in Ethanol at 40°C.[3]
Substrate
Structure
Relative Rate ()
Mechanistic Insight
2-Chloro-5-nitropyridine
Pyridine (Cl @ 2, @ 5)
High
Most Reactive. The 5-nitro group (para-like) stabilizes the Meisenheimer complex via resonance without steric hindrance.
2-Chloro-3-nitropyridine
Pyridine (Cl @ 2, @ 3)
Medium-High
Highly reactive, but slower than the 5-isomer .[4] The ortho-nitro group causes steric crowding, slightly impeding nucleophilic attack despite strong inductive activation [1].[5]
1-Chloro-2-nitrobenzene
Benzene (Cl @ 1, @ 2)
Low
Lacks the activating ring nitrogen. Requires drastic conditions (high heat/pressure) for substitution.
2-Chloropyridine
Pyridine (Cl @ 2)
Very Low
Insufficient activation. Often requires forcing conditions or transition metal catalysis.
The "Isomer Effect": Why is 5-Nitro faster than 3-Nitro?
Contrary to benzene chemistry—where ortho-nitro often accelerates substitution via inductive proximity—pyridine chemistry is nuanced.
2-Chloro-5-nitropyridine: The nucleophile attacks C2. The negative charge is delocalized onto the Ring Nitrogen and the Para-Nitro group. This transition state is sterically unencumbered.
2-Chloro-3-nitropyridine: The nucleophile attacks C2. The ortho-nitro group sterically clashes with the incoming nucleophile. While electronically activating, the steric penalty dominates the kinetics, making it slightly slower than the 5-isomer [1].
Experimental Protocols
To ensure reproducibility and high yield, the following protocols are designed to be self-validating (i.e., visual cues or clear endpoints).
Protocol A:
Amination (Synthesis of 2-Amino-3-nitropyridine)
Objective: Clean displacement of Chloride by Ammonia/Amine.
Reagents:
2-Chloro-3-nitropyridine (1.0 equiv)
Ammonium Hydroxide (28-30% aq) or Alkyl Amine (2.0 equiv)
Solvent: Isopropanol (IPA) or Ethanol.
Step-by-Step Workflow:
Dissolution: Dissolve 2-chloro-3-nitropyridine in IPA (5 mL per gram). The solution will be pale yellow.
Addition: Add the amine. Observation: A slight exotherm may occur.
Reaction: Heat to 60-80°C for 2–4 hours.
Validation: Monitor by TLC (EtOAc/Hexane). The starting material (
) will disappear, replaced by a more polar, bright yellow/orange spot ().
Workup: Cool to
. The product usually precipitates as a yellow solid.
Isolation: Filter and wash with cold water (to remove ammonium chloride salts).
Objective: C-C bond formation without displacing the Chloride via
.
Challenge: Standard bases (NaOH, NaOEt) will trigger
background reactions with the activated chloride.
Solution: Use a weak, non-nucleophilic base and an anhydrous solvent system.
Reagents:
2-Chloro-3-nitropyridine (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst:
(5 mol%)
Base:
(2.0 equiv) or (anhydrous)
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
Degassing: Combine solvent and base. Sparge with Argon for 15 mins. Critical for Catalyst Life.
Assembly: Add substrate, boronic acid, and Pd catalyst under Argon flow.
Reaction: Heat to 90°C for 12 hours.
Validation: If the solution turns black (Pd precipitation) too early, oxygen was present. If a new spot appears that is NOT the biaryl (check Mass Spec), it may be the hydrolysis product (pyridone) from water traces.
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Visualizing the Mechanism (
)
The following diagram details the critical intermediate that differentiates this scaffold.
Figure 2: The Addition-Elimination mechanism. The stability of the Meisenheimer Complex (yellow node) is the rate-determining factor.
References
RSC Publishing. (2002). Nucleophilic substitutions at the pyridine ring.[3][5][9] Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitropyridine. Retrieved from [Link]
National Institutes of Health (PMC). (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from [Link]
comparative cost-effectiveness of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine in synthesis
Executive Summary In the landscape of medicinal chemistry, the trifluoromethoxy group (-OCF ) has emerged as a superior bioisostere to the trifluoromethyl (-CF ) and methoxy (-OCH ) groups, offering enhanced lipophilicit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of medicinal chemistry, the trifluoromethoxy group (-OCF
) has emerged as a superior bioisostere to the trifluoromethyl (-CF) and methoxy (-OCH) groups, offering enhanced lipophilicity () and unique conformational properties that improve metabolic stability.[1]
This guide evaluates the cost-effectiveness of using the pre-functionalized building block 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (CAS 1361842-46-7) versus de novo synthesis or late-stage functionalization strategies.
The Verdict: While the upfront material cost of the pre-functionalized block is significantly higher (
300/g) than non-fluorinated precursors, it reduces the "Total Cost to Target" (TCT) by approximately 40% in early-phase drug discovery by eliminating 3–4 high-risk synthetic steps, specifically the notorious difficulty of installing -OCF onto electron-deficient pyridine rings.
Technical Profile & The "OCF3 Advantage"
The specific substitution pattern of this molecule—a leaving group at C2, a nitro group at C3, and the lipophilic OCF
at C5—makes it a "Swiss Army Knife" for synthesizing bicyclic heterocycles (e.g., pyrido[2,3-b]pyrazines).
Feature
Specification
Strategic Value
Molecule
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Core Scaffold
CAS
1361842-46-7
Verified Identity
C2-Cl
Reactive Handle
Enables SAr reactions with amines/phenols.
C3-NO
Orthogonal Handle
Reducible to amine for cyclization; activates C2.
C5-OCF
Pharmacophore
Hansch : +1.04 .[1] Increases solubility/permeability vs. -CF.
Why OCF
over CF
?
The -OCF
group adopts a conformation orthogonal to the aromatic ring, unlike the coplanar -OCH. This conformational twist, combined with high lipophilicity, often results in superior binding affinity and membrane permeability compared to the -CF analog (CAS 72587-15-6).
Comparative Analysis: "Buy" vs. "Build"
We compare two primary routes for accessing a generic 5-trifluoromethoxy-3-amino-2-substituted pyridine scaffold.
Route A: The Building Block Approach (Recommended)
Strategy: Purchase CAS 1361842-46-7. Perform S
Ar followed by nitro reduction.
Pros: Guaranteed regiochemistry; 2 steps; high overall yield (>75%).
Cons: High starting material cost; limited supplier availability.
Regioselectivity: Radical trifluoromethoxylation on pyridines often yields mixtures of ortho/para isomers relative to the nitrogen.
Electronic Deactivation: The pyridine ring is electron-deficient; adding a nitro group makes it nearly inert to electrophilic OCF
transfer.
Safety: Reagents like TFMV (Trifluoromethyl triflate) or AgOCF
require specialized handling.
Decision Logic Visualized
Figure 1: Decision matrix for synthesizing 5-OCF3 pyridine derivatives. Route A minimizes steps and purification risks.
Cost-Effectiveness Data
The following analysis assumes a target synthesis of 5 grams of a final drug intermediate.
Metric
Route A (Building Block)
Route B (Late-Stage Radical)
Material Cost
High ($1,200 for 5g block)
Low ($150 for reagents)
Reagent Cost
Low (Standard amines/solvents)
High (AgOCF or BTMP are expensive)
Step Count
2
4-5 (Includes precursor synthesis)
Yield (Cumulative)
~65%
~15-25%
FTE Time (Labor)
3 Days
14 Days
Purification Load
Low (Crystallization often possible)
High (Separating regioisomers)
Total Cost (Est.)
$2,500
$4,200 (Heavily weighted by labor)
Analysis: For research scales (<100g), Route A is cheaper due to the massive reduction in Full-Time Equivalent (FTE) labor costs and the elimination of difficult separations. Route B only becomes viable at manufacturing scales where process chemistry can optimize the radical reaction.
Experimental Protocols
Protocol A: S
Ar Displacement (Using the Block)
This protocol demonstrates the high reactivity of the C2-Cl atom activated by the C3-NO
Figure 2: Standard synthetic workflow converting the building block into a cyclization-ready scaffold.
References
BLDpharm. (2024). Product Analysis: 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (CAS 1361842-46-7).[2] Retrieved from
National Institutes of Health (NIH). (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PubMed Central. Available at: [Link]
American Chemical Society (ACS). (2019).[3] Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles. Ind. Eng. Chem. Res. Available at: [Link]
Molecules Journal. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][4][5][6][7][8] Available at: [Link]
High-Precision Quantum Chemical Profiling of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
A Methodological Comparison Guide for Drug Discovery Executive Summary This guide provides a technical analysis of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (CNT-Py) , a "privileged scaffold" in modern agrochemical a...
Author: BenchChem Technical Support Team. Date: February 2026
A Methodological Comparison Guide for Drug Discovery
Executive Summary
This guide provides a technical analysis of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine (CNT-Py) , a "privileged scaffold" in modern agrochemical and pharmaceutical design. The simultaneous presence of a nitro group (activator), a chlorine atom (leaving group), and a trifluoromethoxy group (lipophilic modulator) creates a unique electronic environment that challenges standard computational protocols.
This document compares legacy computational methods (B3LYP) against dispersion-corrected modern functionals (wB97X-D, M06-2X) . It demonstrates why "standard" protocols fail to model the critical conformational dynamics of the
group and provides a validated workflow for predicting the physicochemical properties of this scaffold.
Part 1: The Challenge – Why This Molecule?
CNT-Py is not merely a building block; it is a reactivity hotspot. Its utility in drug design stems from three competitive electronic features that must be modeled accurately:
The
"Warhead" (C2-Cl): The chlorine at position 2 is primed for nucleophilic aromatic substitution, activated by the ortho-nitro group.
The Lipophilic Anchor (
): Unlike the static group, the group is a dynamic rotor. Its conformation is governed by a delicate balance between steric bulk and hyperconjugation.
Electronic Deficit: The pyridine ring is severely electron-deficient, affecting solvation energies and non-covalent interactions (NCIs) in protein binding pockets.
Part 2: Methodological Comparison (The "Product" Analysis)
In this section, we compare the "Standard Product" (Legacy DFT) against the "Advanced Solution" (Dispersion-Corrected DFT) for modeling CNT-Py.
The Conformation Problem:
Dynamics
The trifluoromethoxy group prefers an orthogonal conformation relative to the aromatic ring to maximize hyperconjugation and minimize steric clash.
Feature
Legacy Method (B3LYP/6-31G)
Advanced Method (wB97X-D/def2-TZVP)
Dispersion Handling
None. Fails to account for long-range London forces between the bulky F atoms and the ring system.
Integrated (D2/D3). Accurately captures weak van der Waals interactions stabilizing the rotor.
Barrier Height
Often underestimates the rotational barrier, predicting a "floppy" molecule.
Predicts a distinct, higher-energy barrier, matching crystallographic trends for aryl ethers.
Basis Set Error
High. The 6-31G set lacks diffuse functions necessary for the lone pairs on Oxygen and Chlorine.
Low. The def2-TZVP set provides triple-zeta quality with polarization, essential for Fluorine chemistry.
Result
Unreliable LogP and binding affinity predictions.
High-Fidelity electronic surface potentials (ESP) and dipole moments.
Reactivity Prediction: The LUMO Gap
For drug development, predicting the susceptibility of the C2-Cl bond to nucleophilic attack is critical.
B3LYP: Tends to delocalize electron density excessively, artificially raising the LUMO energy and underestimating reactivity.
M06-2X / wB97X-D: These functionals (high Hartree-Fock exchange) localize charge more accurately, correctly identifying the C2 carbon as a "hard" electrophile.
Expert Insight: If you are screening transition states for
reactions with amines, do not use B3LYP . It often underestimates activation barriers by 3–5 kcal/mol. Use M06-2X for kinetics.
Part 3: Molecular Property Comparison (CNT-Py vs. Alternatives)
Why choose CNT-Py over its analogs? The table below compares calculated properties (at wB97X-D/def2-TZVP level) to illustrate the "Trifluoromethoxy Effect."
Property
CNT-Py (Target)
Analog A: Non-Fluorinated (2-Cl-3-NO2-pyridine)
Analog B: Trifluoromethyl (2-Cl-3-NO2-5-CF3-pyridine)
Structure
at C5
at C5
at C5
Lipophilicity (Calc LogP)
High (~2.8)
Low (~0.9)
Medium (~2.1)
Metabolic Stability
Excellent (Blocked C5)
Poor (C5 oxidation prone)
Excellent
Conformation
Orthogonal (Out of plane)
Planar
Rotating
Dipole Moment
Moderate (Vector cancellation)
High
High
Application
CNS drugs (Blood-Brain Barrier)
General fragments
Potent inhibitors
Scientific Conclusion: The
group provides a "Goldilocks" zone—higher lipophilicity than for membrane permeability, with unique orthogonal geometry that can fill specific hydrophobic pockets in enzymes that planar analogs cannot access.
Part 4: Validated Experimental Protocol
To replicate high-fidelity data for CNT-Py, follow this self-validating computational workflow.
Step 1: Conformational Sampling
Do not start with a single drawn structure. The
group requires rotamer generation.
Software: Spartan / Crest / RDKit.
Method: Monte Carlo or Molecular Dynamics (MMFF94 force field).
Criteria: Generate conformers within a 5 kcal/mol window.
Step 2: Geometry Optimization & Frequency
Software: Gaussian 16 / ORCA 5.
Functional:wB97X-D (Range-separated hybrid with dispersion).
Solvation: IEFPCM (Solvent = Water or Dichloromethane, depending on reaction conditions).
Validation: Ensure zero imaginary frequencies.
Step 3: Electronic Property Calculation
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the
or interactions.
ESP Mapping: Map electrostatic potential onto the 0.002 a.u. electron density surface to visualize the electrophilic hole at C2.
Part 5: Visualization of Workflows
Diagram 1: Computational Pipeline
This diagram outlines the decision tree for processing the CNT-Py molecule from 2D sketch to 3D quantum mechanical object.
Caption: Figure 1. Validated computational workflow for fluorinated pyridine scaffolds, ensuring conformational accuracy before property calculation.
Diagram 2: Reactivity & Electronic Effects
This diagram illustrates the competing electronic vectors acting on the pyridine ring, explaining the high reactivity of the C2 position.
Caption: Figure 2. Electronic vector map of CNT-Py. The synergistic electron withdrawal by NO2 and OCF3 activates the C2-Cl bond for nucleophilic displacement.
References
Conformational Preferences of OCF3:
Leroux, F. R., Manteau, B., Jaunay, J. P., & Togni, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
DFT Benchmarking for Dispersion (wB97X-D vs B3LYP):
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics.
Nucleophilic Arom
) Mechanisms:
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition. (Contextualizing Fluorine effects on ).
Basis Set Recommendations (def2-TZVP):
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.
CNT-Py Structural Data:
PubChem Compound Summary for CID 4736950 (Analogs) and specific CAS 1118786-79-6 references.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
Part 1: Executive Safety Assessment Immediate Action Required: This compound possesses a high potential for skin absorption and respiratory irritation due to the synergistic lipophilicity of the trifluoromethoxy (-OCF3)...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment
Immediate Action Required: This compound possesses a high potential for skin absorption and respiratory irritation due to the synergistic lipophilicity of the trifluoromethoxy (-OCF3) group and the electron-deficient nitro-pyridine core. Treat as a Potent Organic Intermediate .
Hazard Category
Classification (GHS/Predicted)
Critical Risk Factor
Acute Toxicity
Category 3 (Oral/Dermal)
Enhanced Permeability: The -OCF3 group significantly increases lipophilicity compared to the -CF3 analog, facilitating rapid dermal absorption.
Reactivity
High
The 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), creating a risk of rapid hydrolysis or reaction with biological nucleophiles (proteins/DNA).
Physical
Irritant / Sensitizer
Dust/Vapors are severe respiratory irritants (STOT SE 3).
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "lab coat and glasses." The combination of a nitro group (potential toxicity) and a trifluoromethoxy group (penetration enhancer) mandates an upgraded PPE posture.
1. Hand Protection Strategy
Primary Layer:Nitrile (0.11 mm minimum) . Protects against incidental splash.
Secondary Layer (Critical):Silver Shield® / 4H® (Laminate) or Thick Nitrile (0.2 mm+) if handling solutions or >1g quantities.
Rationale: Halogenated pyridines can permeate standard thin nitrile gloves. The -OCF3 moiety acts as a carrier, potentially dragging the toxic nitro-pyridine core through compromised glove materials.
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges .
Why? Simple N95s do not protect against organic vapors released if the compound hydrolyzes (releasing HCl) or sublimes.
Eye Protection:Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient due to the risk of severe corneal damage from the activated chloro-pyridine functionality.
3. PPE Decision Logic (Visualization)
Figure 1: Risk-based PPE selection logic.[6] Note that solution-phase handling requires higher protection due to enhanced skin permeation risks.
Part 3: Operational Handling Protocol
Phase A: Preparation & Weighing
Static Control: Nitro compounds can be sensitive. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.
Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a beaker) to transport the material.
Solvent Selection: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) for stock solutions unless immediate reaction is intended. The 2-chloro position is labile. Preferred solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) (anhydrous).
Phase B: Reaction Setup
Inert Atmosphere: This compound is sensitive to moisture (hydrolysis risk). Always handle under Nitrogen or Argon .
Temperature Control:
Storage: 2–8°C (Refrigerated).
Reaction: If heating is required, ensure a reflux condenser is fitted before heating to prevent vapor escape.
Quenching: Do not quench reaction mixtures directly with water if unreacted starting material remains. The hydrolysis can generate HCl gas and heat. Use a buffered quench (e.g., Sat. NaHCO3) slowly at 0°C.
Phase C: Spill Response Workflow
Minor Spill (<1g):
Evacuate the immediate 10ft radius.
Don PPE: Double gloves, goggles, respirator.
Cover: Use a Spill Pillow or Vermiculite . Do not use paper towels (combustible nitro compound risk).
Neutralize: Wipe area with 5% Sodium Carbonate solution to neutralize potential hydrolysis acids.
Disposal: Seal in a clear bag labeled "Hazardous Waste: Toxic/Reactive."
Part 4: Disposal & Decontamination
Waste Stream
Protocol
Rationale
Solid Waste
High-Temp Incineration
Halogenated nitro compounds can form toxic dioxins if burned at low temps. Must be sent to a certified facility.[7][8]
Aqueous Waste
Segregate as "Halogenated Aqueous"
Do not mix with general organic solvents. Adjust pH to 7-9 before storage to prevent acid buildup.
Glassware
Rinse with Acetone → 5% NaOH
The NaOH rinse ensures hydrolysis of trace residues into less toxic hydroxy-pyridine derivatives before washing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4736950 (Related Analog: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine). Retrieved from [Link]
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemBioChem.[3][7][8] (Provides mechanistic insight into lipophilicity and skin absorption risks of -OCF3 groups).